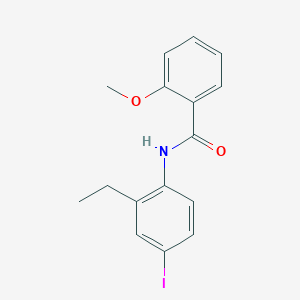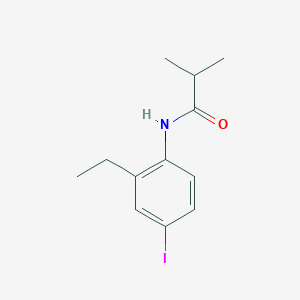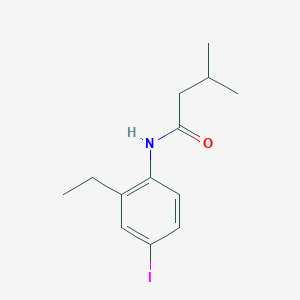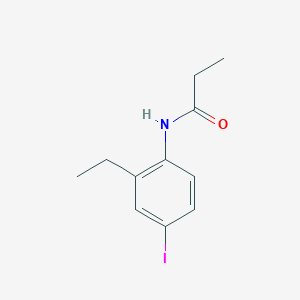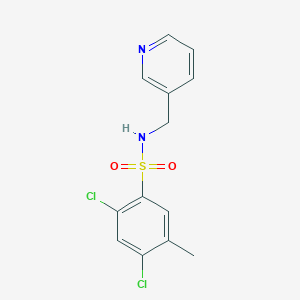
2,4-dichloro-5-methyl-N-(3-pyridinylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-5-methyl-N-(3-pyridinylmethyl)benzenesulfonamide, also known as PD173074, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It was first synthesized by Pfizer in the 1990s as a potent and selective inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinase.
Mecanismo De Acción
2,4-dichloro-5-methyl-N-(3-pyridinylmethyl)benzenesulfonamide exerts its biological effects by selectively inhibiting the activity of FGFR tyrosine kinase, which plays a crucial role in the regulation of cell growth, differentiation, and survival. By inhibiting FGFR signaling, 2,4-dichloro-5-methyl-N-(3-pyridinylmethyl)benzenesulfonamide can block the proliferation and survival of cancer cells and induce apoptosis.
Biochemical and Physiological Effects
2,4-dichloro-5-methyl-N-(3-pyridinylmethyl)benzenesulfonamide has been shown to exhibit potent anti-tumor activity in preclinical models of various cancers, including breast cancer, lung cancer, and prostate cancer. It has also been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels, which are crucial for the growth and metastasis of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-dichloro-5-methyl-N-(3-pyridinylmethyl)benzenesulfonamide is a highly selective and potent inhibitor of FGFR tyrosine kinase, which makes it an attractive tool for studying the role of FGFR signaling in various biological processes. However, its high potency and selectivity may also limit its use in certain experimental settings, as it may lead to off-target effects and toxicity.
Direcciones Futuras
2,4-dichloro-5-methyl-N-(3-pyridinylmethyl)benzenesulfonamide has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in various cancers. Future research directions may include the development of more specific and potent FGFR inhibitors, as well as the exploration of combination therapies that target multiple signaling pathways involved in cancer progression. Additionally, further studies are needed to elucidate the role of FGFR signaling in other diseases, such as cardiovascular diseases and neurological disorders.
Métodos De Síntesis
2,4-dichloro-5-methyl-N-(3-pyridinylmethyl)benzenesulfonamide can be synthesized through a multi-step process involving the reaction of 2,4-dichloro-5-nitrobenzenesulfonamide with pyridine-3-methanol, followed by reduction and subsequent reaction with methyl iodide. The final product is obtained through a series of purification steps.
Aplicaciones Científicas De Investigación
2,4-dichloro-5-methyl-N-(3-pyridinylmethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. It has been shown to inhibit the growth and proliferation of cancer cells by selectively targeting FGFR signaling pathways, which are frequently dysregulated in cancer cells.
Propiedades
Fórmula molecular |
C13H12Cl2N2O2S |
|---|---|
Peso molecular |
331.2 g/mol |
Nombre IUPAC |
2,4-dichloro-5-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12Cl2N2O2S/c1-9-5-13(12(15)6-11(9)14)20(18,19)17-8-10-3-2-4-16-7-10/h2-7,17H,8H2,1H3 |
Clave InChI |
IKXVVFGLNPQGJQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2=CN=CC=C2 |
SMILES canónico |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3,4-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B246238.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B246239.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B246240.png)
![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B246241.png)
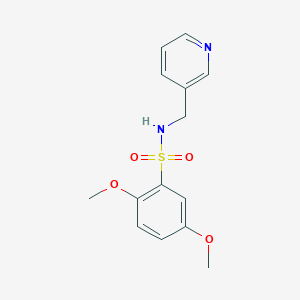
![2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246246.png)
![1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B246250.png)
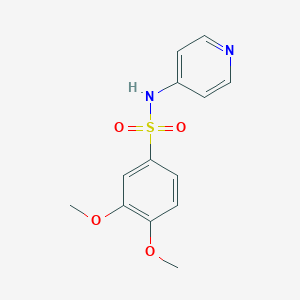
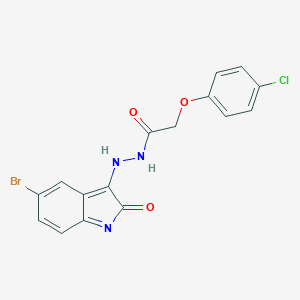
![N-[4-(4-benzylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B246259.png)
